

# No Information Available on UR-MB-355 for Neurological Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UR-MB-355**

Cat. No.: **B12376878**

[Get Quote](#)

A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound designated as **UR-MB-355** for the treatment or study of neurological disorders.

Despite a thorough investigation into scientific databases, clinical trial registries, and general web searches, there is no public data, preclinical research, or clinical trial information associated with a substance labeled "**UR-MB-355**" in the context of neurology.

Searches for this compound have returned information on unrelated clinical trials and research compounds, highlighting the absence of any specific findings for **UR-MB-355** in the requested field. Specifically, searches have identified:

- KEYNOTE-355: A phase 3 clinical trial evaluating the efficacy and safety of pembrolizumab in combination with chemotherapy for the treatment of triple-negative breast cancer. This trial is entirely unrelated to neurological disorders and the compound in question.
- BBI-355: A preclinical and phase 1/2 clinical-stage CHK1 inhibitor being investigated for its potential in treating certain types of cancer, particularly those with oncogene amplifications on extrachromosomal DNA (ecDNA). Again, this compound and its mechanism are not associated with neurological applications in the available literature.

The absence of any data prevents the creation of an in-depth technical guide or whitepaper as requested. It is possible that "**UR-MB-355**" is an internal, non-public designation for a compound in the early stages of development, or the designation may be inaccurate. Without

any foundational information, it is not possible to provide details on its mechanism of action, experimental protocols, or to generate the requested data tables and visualizations.

For researchers, scientists, and drug development professionals interested in novel therapeutics for neurological disorders, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and resources from major pharmaceutical and biotechnology companies for information on publicly disclosed compounds and ongoing research.

- To cite this document: BenchChem. [No Information Available on UR-MB-355 for Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12376878#ur-mb-355-role-in-neurological-disorders\]](https://www.benchchem.com/product/b12376878#ur-mb-355-role-in-neurological-disorders)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)